One-Pot Synthetic Yield Comparison: 5-(Chloromethyl)isoxazole Derivatives vs. Alternative Routes
The one-pot synthesis of 3-substituted 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene using the Oxone®–NaCl–Na₂CO₃ oxidizing system in aqueous medium affords yields of 37-85% for various aromatic and aliphatic derivatives, avoiding organic oxidants, bases, and solvents entirely [1]. In contrast, alternative multi-step synthetic routes to the same scaffold (e.g., 5-(chloromethyl)-3-methylisoxazole) yield only 8% under comparable conditions .
| Evidence Dimension | Synthetic yield (% isolated product) |
|---|---|
| Target Compound Data | One-pot synthesis yields 37-85% for 3-substituted 5-(chloromethyl)isoxazoles [1]; 3-methyl-5-chloromethylisoxazole achieved 85% yield via alternative route [2] |
| Comparator Or Baseline | Alternative multi-step method for 5-(chloromethyl)-3-methylisoxazole yields 8% (Method II) ; earlier synthesis of 3-methyl-5-chloromethylisoxazole reported 85% yield from 4,5-dichloroprop-3-en-2-one [2] |
| Quantified Difference | Method-dependent yield range: 8-85%; one-pot Oxone® method achieves 37-85% yields for 3-aryl/alkyl derivatives [1] |
| Conditions | Oxone®–NaCl–Na₂CO₃ in aqueous medium, ambient to mild temperatures, solvent-free; alternative methods: N-chlorosuccinimide with triethylamine in dichloromethane/pentane [REFS-1, REFS-2] |
Why This Matters
Higher and more consistent synthetic yields directly reduce cost per gram for procurement and enable scalable production of this building block.
- [1] Kondrashov EV, Shatokhina NS. Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Chem Heterocycl Compd. 2019;55:1228-1232. View Source
- [2] Ibragimov II, Godzhaev SP, Kost AN. Synthesis of 3-alkyl(cycloalkyl, aryl)-5-chloromethylisoxazoles. Chem Heterocycl Compd. 1977;13:1033. View Source
